molecular formula C16H11F3N2O B2843172 4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one CAS No. 551921-13-2

4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one

Cat. No. B2843172
CAS RN: 551921-13-2
M. Wt: 304.272
InChI Key: LDIYOBWFOYESOZ-UHFFFAOYSA-N
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Description

The compound is a derivative of phthalazinone, which is a heterocyclic compound . The trifluoromethyl group attached to the phenyl ring could potentially impart unique properties to the compound, such as increased lipophilicity or altered reactivity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as nucleophilic substitution or coupling reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound could be influenced by the trifluoromethyl group, which is known to be a strong electron-withdrawing group . This could potentially make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .

Scientific Research Applications

Synthesis and Chemical Properties

4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one and its derivatives are subjects of active research due to their diverse chemical properties and potential applications. An efficient method for synthesizing derivatives of phthalazin-1-one involves a one-pot, four-component condensation reaction, demonstrating its versatility in organic synthesis (Torkian et al., 2011). Another study highlights the synthesis of triazolyl methoxy-phenyl indazolo[2,1-b]phthalazine-trione derivatives using a similar one-pot approach, showcasing the compound's utility in creating structurally diverse molecules (Salehi et al., 2012).

Anticancer Activities

Research into the anticancer activities of phthalazin-1-one derivatives has shown promising results. A series of novel 1,4-disubstituted phthalazines have been synthesized and tested for their anticancer activities, with some derivatives displaying higher activity than cisplatin against certain cancer cell lines (Juan Li et al., 2006). This underscores the potential of phthalazin-1-one derivatives as a basis for developing new anticancer agents.

Material Science Applications

Phthalazin-1-one derivatives also find applications in material science. For example, copoly(phenyl-s-triazine)s containing both diphenylfluorene and phthalazinone units in the backbone have been synthesized, exhibiting remarkable solubility, thermal stability, and mechanical properties, making them suitable for high-performance materials (Zong et al., 2014).

Antimicrobial Activity

The antimicrobial activities of phthalazin-1-one derivatives have been explored, with some new derivatives synthesized specifically for this purpose showing effectiveness against various bacteria and fungi strains (El-hashash et al., 2012). This highlights the potential for phthalazin-1-one derivatives in developing new antimicrobial agents.

High-Performance Polymers

Phthalazin-1-one derivatives are also utilized in the synthesis of high-performance polymers. Novel fluorinated polyamides derived from unsymmetrical diamines containing the phthalazinone moiety have been developed, showing excellent thermal stability and solubility in various polar aprotic solvents, which could be beneficial for advanced engineering applications (Wang et al., 2007).

properties

IUPAC Name

4-methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c1-10-13-4-2-3-5-14(13)15(22)21(20-10)12-8-6-11(7-9-12)16(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIYOBWFOYESOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one

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